Cas no 882670-85-1 (6-bromo-N-(2-methoxyethyl)quinazolin-2-amine)

6-Bromo-N-(2-methoxyethyl)quinazolin-2-amine is a brominated quinazoline derivative featuring a 2-methoxyethylamine substituent at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions, while the 2-methoxyethylamine moiety enhances solubility and modulates electronic properties. Its well-defined structure and synthetic utility make it valuable for developing kinase inhibitors or other therapeutic agents targeting quinazoline-based pharmacophores. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine structure
882670-85-1 structure
Product name:6-bromo-N-(2-methoxyethyl)quinazolin-2-amine
CAS No:882670-85-1
MF:C11H12BrN3O
MW:282.136481285095
CID:2125426
PubChem ID:58829156

6-bromo-N-(2-methoxyethyl)quinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine
    • 882670-85-1
    • DA-01655
    • EN300-1162147
    • SCHEMBL5495483
    • Inchi: InChI=1S/C11H12BrN3O/c1-16-5-4-13-11-14-7-8-6-9(12)2-3-10(8)15-11/h2-3,6-7H,4-5H2,1H3,(H,13,14,15)
    • InChI Key: IBJRPGCTOPCXFY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 281.01637Da
  • Monoisotopic Mass: 281.01637Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 47Ų

6-bromo-N-(2-methoxyethyl)quinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162147-1.0g
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine
882670-85-1
1g
$0.0 2023-06-08

Additional information on 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine

Introduction to 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine (CAS No. 882670-85-1) and Its Emerging Applications in Chemical Biology

6-bromo-N-(2-methoxyethyl)quinazolin-2-amine, identified by the chemical identifier CAS No. 882670-85-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for drug discovery and molecular probe development. The compound’s unique quinazoline core, combined with functional groups such as a bromo substituent and an N-(2-methoxyethyl) side chain, endows it with distinct chemical properties that are exploitable in various synthetic and biological applications.

The quinazoline scaffold is a well-documented motif in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from anticancer to antimicrobial effects. The introduction of a bromo group at the 6-position of the quinazoline ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This modularity makes 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine a versatile building block for constructing more complex molecules with tailored biological activities.

The N-(2-methoxyethyl) side chain not only influences the solubility and metabolic stability of the compound but also provides a handle for selective modifications. This feature is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for optimizing drug-like properties. Recent advances in structure-activity relationship (SAR) studies have highlighted the importance of this substituent in modulating binding affinity and pharmacokinetic profiles.

In the context of contemporary research, 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine has been explored as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology research. Quinazoline derivatives have shown promise as inhibitors of tyrosine kinases, enzymes implicated in various cancers. The bromo substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups that can enhance binding to the kinase active site. For instance, studies have demonstrated that quinazoline-based inhibitors can disrupt signaling pathways involving abnormal tyrosine kinase activity, offering potential therapeutic benefits.

Moreover, the methoxyethyl group contributes to hydrophilicity, which can improve oral bioavailability and reduce off-target effects. This balance between lipophilicity and hydrophilicity is a key consideration in drug design, as it influences how a compound behaves within biological systems. The combination of these features makes 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine an attractive candidate for further development into novel therapeutic agents.

Recent publications have also explored the compound’s utility in developing probes for biochemical assays. Quinazoline derivatives are often fluorescent or emit luminescence upon binding to specific biomolecules, making them valuable tools for high-throughput screening and mechanistic studies. The bromo group allows for further derivatization to enhance signal detection or to introduce specific recognition elements. Such probes are instrumental in deciphering complex biological networks and identifying new drug targets.

The synthesis of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization to form the quinazoline ring system followed by selective bromination at the 6-position. The introduction of the N-(2-methoxyethyl) group is often achieved through nucleophilic substitution or etherification reactions. These synthetic strategies highlight the compound’s accessibility and its suitability for large-scale production if needed.

The compound’s potential extends beyond oncology; it has also been investigated for its antimicrobial properties. Quinazoline derivatives exhibit broad-spectrum activity against bacteria, fungi, and parasites by interfering with essential cellular processes such as DNA replication or protein synthesis. The structural features of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine, particularly the quinazoline core and the bromo substituent, contribute to its ability to disrupt microbial cell membranes or inhibit key enzymatic pathways.

In conclusion, 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine (CAS No. 882670-85-1) represents a promising chemical entity with diverse applications in pharmaceutical research and chemical biology. Its structural features enable selective functionalization and modularity, making it a valuable scaffold for developing novel drugs targeting various diseases. Ongoing research continues to uncover new therapeutic potentials, reinforcing its significance as a compound of interest in modern drug discovery efforts.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.